![molecular formula C20H15BrN4O B2541112 1-(4-溴苯基)-5-(4-乙烯基苄基)-1,5-二氢-4H-吡唑并[3,4-d]嘧啶-4-酮 CAS No. 1326818-27-2](/img/structure/B2541112.png)

1-(4-溴苯基)-5-(4-乙烯基苄基)-1,5-二氢-4H-吡唑并[3,4-d]嘧啶-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

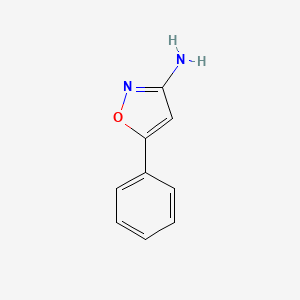

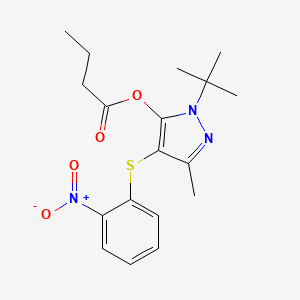

The compound "1-(4-bromophenyl)-5-(4-ethenylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one" is a derivative of the pyrazolo[3,4-d]pyrimidin-4-one family, which is known for its diverse biological activities. The structure of this compound suggests potential pharmacological properties, given the presence of a pyrazolopyrimidine core, which is a common feature in molecules with various biological activities, including anticancer and anti-inflammatory effects .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives typically involves the reaction of aminopyrazoles with various reagents to form the desired core structure. For instance, the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide with ethyl alcanoates in the presence of sodium ethoxide can yield 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives . Additionally, palladium-catalyzed C-C coupling reactions have been used to synthesize pyrazolo[3,4-d]pyrimidine analogues . Although the specific synthesis of the compound is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidin-4-one derivatives is characterized by a fused pyrazole and pyrimidine ring system. This bicyclic structure is often modified with various substituents that can significantly alter the compound's biological activity. For example, the introduction of a 4-bromophenyl group and a 4-ethenylbenzyl moiety could influence the binding affinity to biological targets and the overall pharmacokinetic profile of the compound .

Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidin-4-one derivatives can undergo a variety of chemical reactions, including condensation with aldehydes to form Schiff bases , Mannich base formation , and glycosylation reactions to produce nucleoside analogues . These reactions can be used to further modify the compound and enhance its biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidin-4-one derivatives are influenced by their molecular structure. These compounds typically exhibit good solubility in organic solvents, which is beneficial for their synthesis and purification. The presence of aromatic rings and heteroatoms within the structure can also affect their electronic properties and reactivity. The biological activity of these compounds is often assessed through in vitro assays, where they have shown a range of activities, including antitumor, antibacterial, and anti-inflammatory effects .

科学研究应用

表面化学

该化合物可用于表面化学的研究。 已发现通过自组装、乌尔曼反应和吡啶配位类似化合物形成的分子结构(Kagome 网络、配位/共价二聚体和支链配位链)对潜在金属表面的敏感性 .

抗真菌剂

该化合物在抗真菌剂方面具有潜在应用。在一项研究中,合成了 44 个吡唑并[3,4-d]嘧啶-4-酮衍生物,并评估了它们的杀菌活性。 大多数目标化合物具有中等至高的体外抗真菌活性 . 尤其是,其中一种化合物对核盘菌表现出显著的抗真菌活性 .

农业

在农业领域,该化合物可用于开发低毒高效的新型杀菌剂 . 其中一种化合物的应用不会损害意大利蜜蜂的生长或繁殖 ,表明其作为安全农用杀菌剂的潜力。

药物设计与合成

该化合物可用于设计和合成新药。 吡唑并[3,4-d]嘧啶-4-酮核心是许多药物化合物中的常见结构 .

材料科学

在材料科学领域,该化合物可用于开发具有独特性能的新材料。 类似化合物分子结构对潜在金属表面的敏感性表明其在表面材料设计方面的潜在应用 .

生物化学

在生物化学领域,该化合物可用于研究小分子与生物系统的相互作用。 该化合物的抗真菌活性表明其与真菌细胞的潜在相互作用 .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

1-(4-bromophenyl)-5-[(4-ethenylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrN4O/c1-2-14-3-5-15(6-4-14)12-24-13-22-19-18(20(24)26)11-23-25(19)17-9-7-16(21)8-10-17/h2-11,13H,1,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIUMXARDJZFGLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-fluorobenzyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2541030.png)

![(1R,2R)-2-[1-(2-Methylpropyl)pyrazol-4-yl]cyclopropane-1-carboxylic acid](/img/structure/B2541036.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B2541037.png)

![N'-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]carbonyl}-4-methylbenzenesulfonohydrazide](/img/structure/B2541040.png)

![6-Ethyl-5-fluoro-N-[2-(4-fluorophenyl)ethyl]pyrimidin-4-amine](/img/structure/B2541044.png)

![2-Methoxyethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2541047.png)

![3-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2541048.png)